1-Isomangostin

概要

説明

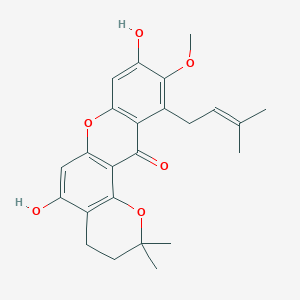

1-Isomangostin is a xanthone derivative with the molecular formula C₂₄H₂₆O₆ (molecular weight: 410.46) and CAS number 19275-44-6 . It is a secondary metabolite isolated from Garcinia mangostana (mangosteen), where it exists as a minor constituent alongside α-mangostin and other xanthones . Structurally, it features a tricyclic xanthone core substituted with a methoxy group at C-10, a prenyl chain at C-11, and hydroxyl groups at C-5 and C-9 . Its IUPAC name is 5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-en-1-yl)-3,4,12-trihydro-2H,12H-pyrano[2,3-a]xanthen-12-one .

This compound exhibits antimicrobial, antifungal, cytotoxic, and anti-inflammatory activities . For example, it inhibits MCF-7 (breast cancer), A549 (lung cancer), and Hep-G2 (liver cancer) cell lines with IC₅₀ values ranging from 4.0 to 23.6 μM . It also reduces inflammation in rodent models by suppressing prostaglandin E2 (PGE2) release .

準備方法

Synthetic Routes and Reaction Conditions: 1-Isomangostin can be synthesized from α-mangostin, another xanthone derivative found in mangosteen. The synthesis involves the use of toluene-4-sulfonic acid in benzene, followed by refluxing over a water bath with a Dean-Stark apparatus for 30 minutes . This method ensures the complete conversion of α-mangostin to this compound.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

化学反応の分析

Types of Reactions: 1-Isomangostin undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The methoxy and prenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted xanthones depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

1-Isomangostin is characterized by its unique structure, which includes a cyclic ether and a phenolic compound. Its chemical formula is . This structural diversity contributes to its wide range of biological properties.

Anticancer Properties

Numerous studies have demonstrated the anticancer effects of this compound. It has shown promise in inhibiting tumor growth in various cancer cell lines and animal models:

- In vitro Studies : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting proliferation pathways .

- Animal Models : In studies involving human prostate carcinoma (22Rv1) and colorectal adenocarcinoma (COLO205), this compound significantly reduced tumor growth when administered intratumorally or via oral gavage .

| Cancer Type | Model Type | Dosage | Outcome |

|---|---|---|---|

| Prostate Carcinoma | Athymic nu/nu mice | 100 mg/kg (5x/week) | Decreased tumor growth |

| Colorectal Adenocarcinoma | Athymic NCr nu/nu mice | 0.024–3.0 mg per tumor | Complete suppression at 3 mg extract/tumor |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human primary adipocytes . This action is mediated through the inhibition of MAPK activation and NF-κB signaling pathways.

| Inflammation Model | Compound | Dosage | Effect |

|---|---|---|---|

| Human Adipocytes | This compound | 3 µmol/L | Attenuated inflammatory gene expression |

| Rat C6 Glioma Cells | γ-Mangostin | 10–30 µM | Inhibition of LPS-induced PGE2 release |

Neuroprotective Effects

Research suggests that xanthones, including this compound, may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. They have been implicated in providing protective effects against conditions like Parkinson's disease and memory impairment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. It has demonstrated efficacy against various pathogens:

- Bacterial Activity : Studies indicate that it exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) showing promising results .

- Antifungal Activity : It has also shown effectiveness against fungal strains such as Candida albicans.

| Microorganism | Activity Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 7.8 - 31.25 |

| Candida albicans | Antifungal | >200 |

作用機序

1-Isomangostin exerts its effects primarily through the inhibition of pancreatic lipase, an enzyme involved in the digestion of dietary fats. By inhibiting this enzyme, this compound reduces the absorption of fats, thereby exhibiting anti-obesity activity . The compound also interacts with various molecular targets and pathways, including those involved in inflammation and cancer cell proliferation .

類似化合物との比較

Comparison with Structurally Similar Compounds

3-Isomangostin

- Molecular Formula : C₂₄H₂₆O₆ (same as 1-isomangostin) .

- Structural Difference : Positional isomerism; substituents vary in ring arrangement.

- Bioactivity :

- Source : Semisynthesized from α-mangostin via sulfuric acid catalysis .

α-Mangostin

- Molecular Formula : C₂₄H₂₆O₆ (same as this compound) .

- Structural Difference : Core xanthone structure with hydroxyl groups at C-1 and C-3, and a prenyl chain at C-8 .

- Bioactivity :

- Source : Major xanthone in Garcinia mangostana; precursor for synthesizing this compound .

This compound Hydrate

- Molecular Formula : C₂₄H₂₈O₇ (additional hydroxyl group) .

- Structural Difference : Hydrated form with improved solubility.

- Bioactivity: Enhanced antifungal activity compared to non-hydrated form . Similar cytotoxicity (IC₅₀ ~4–24 μM) .

- Source : Derived from this compound via semisynthesis .

Comparison with Functionally Similar Compounds

Isomangiferin

- Molecular Formula : C₁₉H₁₈O₁₁ .

- Structural Difference : Glycosylated xanthone with a glucose moiety.

- Bioactivity: Antiviral (HSV inhibition), antidepressant, and diuretic effects . No significant cytotoxicity reported.

- Source : Weipyrrosia spp. (content: 0.35–2.80%) .

Garcinone C

- Molecular Formula : C₂₃H₂₄O₆ .

- Structural Difference : Lacks the prenyl chain present in this compound.

- Bioactivity :

- Source : Garcinia mangostana .

Isomangiferolic Acid

- Molecular Formula : C₃₀H₄₈O₃ .

- Structural Difference: Triterpenoid with a carboxyl group.

- Bioactivity :

- Source : Mangifera indica .

Key Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: ADME Profile Comparison

| Parameter | This compound | Dihydroisocoumarin 1 | Sameathxanthone A |

|---|---|---|---|

| Metabolic Stability | High | High | Low |

| Aromatase Inhibition | Low (Affinity: -1.37) | High | Not tested |

| Solubility (LogS) | -3.2 | -2.8 | -4.1 |

生物活性

1-Isomangostin, a xanthone derivative found in the pericarp of Garcinia mangostana (mangosteen), has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound is structurally related to other xanthones, particularly α-mangostin and γ-mangostin. Its molecular formula is , and it exhibits significant antioxidant properties due to its phenolic structure.

Antioxidant Activity

This compound has demonstrated potent antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Studies indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative damage. The compound's ability to inhibit lipid peroxidation has been quantified, showing a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls.

Anti-Inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using human fibroblast-like synoviocytes have illustrated its potential to downregulate COX-2 expression, leading to decreased prostaglandin E2 (PGE2) production .

Antimicrobial Activity

This compound exhibits antimicrobial effects against various pathogens. In vitro assays have reported its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 7.8 µg/mL to 31.25 µg/mL depending on the strain . Additionally, it has shown activity against protozoan parasites like Plasmodium falciparum with IC50 values indicating substantial efficacy .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It induces apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of signaling pathways such as MAPK and PI3K/Akt . Notably, combined treatments with conventional chemotherapeutics have shown synergistic effects, enhancing tumor suppression in models of colorectal and prostate cancers .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of RAGE : Binding studies suggest that this compound can inhibit the receptor for advanced glycation end-products (RAGE), which is implicated in inflammation and cancer progression. The binding energy for this interaction was calculated at approximately -262.49 kJ/mol, indicating a strong affinity .

- Cell Cycle Arrest : In cancer models, this compound has been shown to induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation of cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Glioblastoma : In a study involving human glioblastoma cell lines (GBM8401), treatment with this compound resulted in a significant reduction in tumor growth through autophagic cell death mechanisms .

- Prostate Cancer Model : Administration of 100 mg/kg of this compound via oral gavage in an athymic mouse model led to decreased tumor size and improved survival rates compared to untreated controls .

Data Tables

Q & A

Basic Research Questions

Q. What are the established methods for isolating and purifying 1-Isomangostin from natural sources?

- Methodology : this compound is typically extracted from Garcinia mangostana (mangosteen) using solvent extraction (e.g., ethanol or methanol). Subsequent purification involves chromatographic techniques such as column chromatography with silica gel or preparative HPLC. Structural validation is confirmed via NMR and mass spectrometry .

- Key considerations : Optimize solvent polarity to avoid co-elution with structurally similar xanthones like α-mangostin.

Q. What in vitro assays are commonly used to evaluate this compound's cytotoxic activity?

- Methodology : The MTT assay is standard for assessing cytotoxicity. For example, this compound showed IC₅₀ values ranging from 4.0 ± 0.3 to 23.6 ± 1.5 µM against MCF-7, A549, Hep-G2, and CNE cancer cell lines .

- Experimental design : Include positive controls (e.g., doxorubicin) and validate results with flow cytometry to differentiate apoptosis from necrosis.

Q. How is this compound's stability characterized under different storage conditions?

- Methodology : Stability studies involve storing the compound in powder form at -20°C or in solvent (e.g., DMSO) at -80°C. Purity is monitored via HPLC over 1–3 years .

- Data interpretation : Degradation products can be identified using LC-MS, with attention to oxidation or hydrolysis byproducts.

Advanced Research Questions

Q. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?

- Methodology :

Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS in animal models to identify poor absorption or rapid metabolism.

Formulation optimization : Use liposomal encapsulation or nanoemulsions to enhance solubility and tissue targeting .

- Case study : In vitro cytotoxicity (e.g., IC₅₀ = 4.0 µM) may not translate in vivo due to limited blood-brain barrier penetration or hepatic clearance .

Q. How can this compound's inhibitory mechanism against pancreatic lipase be experimentally validated?

- Methodology :

Enzyme kinetics : Perform Michaelis-Menten assays with porcine pancreatic lipase to determine inhibition type (competitive/non-competitive).

Molecular docking : Use crystallographic data (PDB ID: 1LPB) to predict binding interactions with the catalytic triad (Ser153, Asp177, His264) .

- Validation : Compare results with known inhibitors like orlistat and validate via site-directed mutagenesis .

Q. What synthetic routes are available for this compound, and how do yields compare?

- Methodology :

Semisynthesis : React α-mangostin with sulfuric acid in dry toluene to produce this compound (yield: ~30%) and 3-Isomangostin (yield: ~15%) .

Total synthesis : Multi-step routes involving prenylation and cyclization are less efficient (<10% yield) but critical for structure-activity studies .

- Analytical rigor : Confirm regioselectivity via NOESY NMR and isotopic labeling .

Q. How can multi-omics approaches elucidate this compound's off-target effects?

- Methodology :

Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

Proteomics : SILAC labeling to quantify changes in protein abundance, focusing on stress-response pathways (e.g., NRF2/KEAP1).

- Integration : Use bioinformatics tools (e.g., STRING, KEGG) to map interactions between dysregulated genes/proteins .

Q. Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

- Guidelines :

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How should researchers design studies to differentiate this compound's activity from co-occurring xanthones?

- Strategy :

- Fractionation : Combine bioassay-guided isolation with LC-MS to track active fractions.

- Knockout models : Use CRISPR to silence biosynthetic genes (e.g., GmXAN) in mangosteen cell cultures, then compare bioactivity .

Q. What systematic review protocols are effective for reconciling conflicting data on this compound's mechanisms?

- Framework :

Follow PRISMA guidelines for scoping reviews, including:

Inclusion criteria : Peer-reviewed studies with validated chemical identity (CAS 19275-44-6).

Bias assessment : Use ROBINS-I tool to evaluate in vivo study quality .

特性

IUPAC Name |

5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(11-16(26)22(14)28-5)29-18-10-15(25)13-8-9-24(3,4)30-23(13)20(18)21(19)27/h6,10-11,25-26H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHXHWKPHWGZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C4=C3OC(CC4)(C)C)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415165 | |

| Record name | 1-Isomangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19275-44-6 | |

| Record name | 1-Isomangostin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19275-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isomangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 249 °C | |

| Record name | 1-Isomangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。